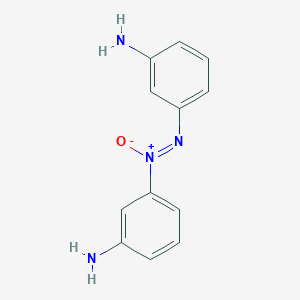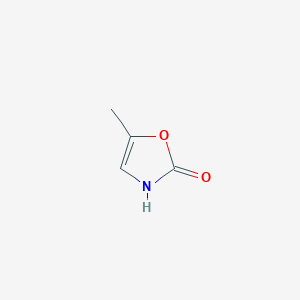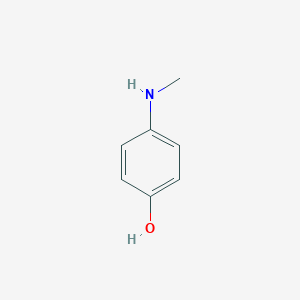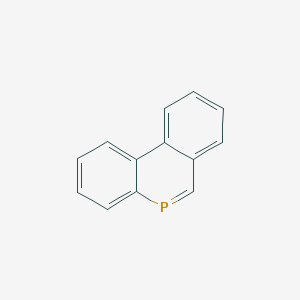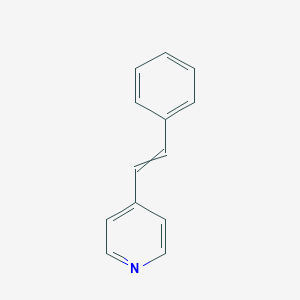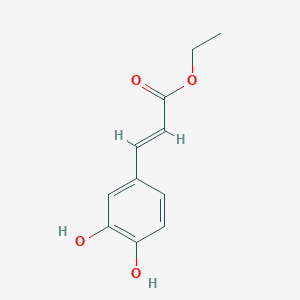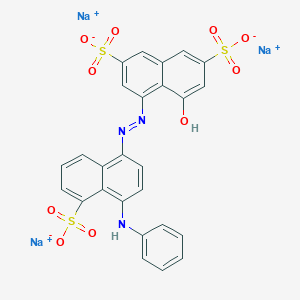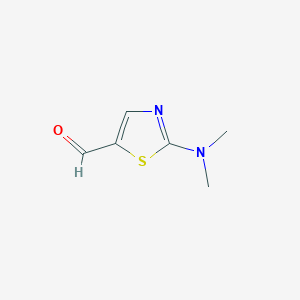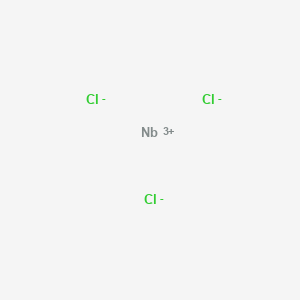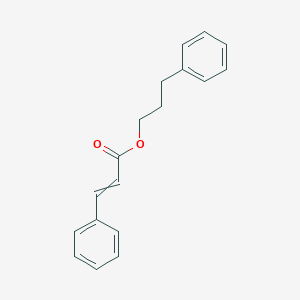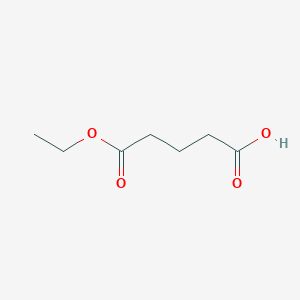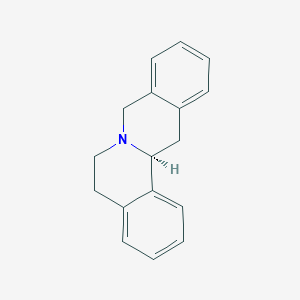
(-)-Berbine
Vue d'ensemble
Description
(-)-Berbine: is an isoquinoline alkaloid found in various plants, particularly in the Berberis species. It is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Berbine typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the isoquinoline structure. The reaction conditions often include acidic catalysts and moderate temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots and stems of Berberis plants. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Berbine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroberbine using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups on the isoquinoline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nucleophiles such as halides, amines, and thiols, often under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives like berberine.
Reduction: Dihydroberbine.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (-)-Berbine derivatives are used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions.
Biology:
Antimicrobial Activity: this compound exhibits significant antimicrobial properties against a range of bacteria and fungi, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Activity: The compound has been shown to reduce inflammation in various biological models, indicating its potential use in treating inflammatory diseases.
Medicine:
Anticancer Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Neuroprotective Effects: Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Industry:
Pharmaceuticals: this compound and its derivatives are used in the development of pharmaceutical drugs due to their diverse biological activities.
Agriculture: The compound’s antimicrobial properties make it useful in developing agricultural products to protect crops from microbial infections.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Berbine exerts its effects through various molecular targets and pathways. It can inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication and cell division. The compound also interacts with cellular signaling pathways, such as the MAPK and NF-κB pathways, to modulate inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Berberine: A well-known isoquinoline alkaloid with similar antimicrobial and anticancer properties.
Palmatine: Another isoquinoline alkaloid with comparable biological activities.
Jatrorrhizine: An alkaloid with similar pharmacological properties, particularly in antimicrobial and anti-inflammatory activities.
Uniqueness: (-)-Berbine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of pharmacological properties and potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
IUPAC Name |
(13aS)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLDZKPJJNASGG-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3C[C@H]2C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021273 | |
| Record name | (-)-Berbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-10-2 | |
| Record name | (13aS)-5,8,13,13a-Tetrahydro-6H-dibenzo[a,g]quinolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Berbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERBINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VG5G3C6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


